molecular formula C7H13N5O B13323511 3-(4-Aminopiperidin-1-yl)-1H-1,2,4-triazol-5-ol

3-(4-Aminopiperidin-1-yl)-1H-1,2,4-triazol-5-ol

Cat. No.: B13323511
M. Wt: 183.21 g/mol
InChI Key: QQJKCXROQBSSTL-UHFFFAOYSA-N
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Description

3-(4-Aminopiperidin-1-yl)-1H-1,2,4-triazol-5-ol is a synthetic compound that features a piperidine ring attached to a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Aminopiperidin-1-yl)-1H-1,2,4-triazol-5-ol typically involves the cyclization of appropriate precursors. One common method involves the reaction of a piperidine derivative with a triazole precursor under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Aminopiperidin-1-yl)-1H-1,2,4-triazol-5-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

3-(4-Aminopiperidin-1-yl)-1H-1,2,4-triazol-5-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Aminopiperidin-1-yl)-1H-1,2,4-triazol-5-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Aminopiperidin-1-yl)propanoic acid dihydrochloride: A similar compound with a different functional group.

    Paltusotine: Another compound with a piperidine ring, used in different therapeutic contexts.

Uniqueness

3-(4-Aminopiperidin-1-yl)-1H-1,2,4-triazol-5-ol is unique due to its specific combination of a piperidine ring and a triazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C7H13N5O

Molecular Weight

183.21 g/mol

IUPAC Name

3-(4-aminopiperidin-1-yl)-1,4-dihydro-1,2,4-triazol-5-one

InChI

InChI=1S/C7H13N5O/c8-5-1-3-12(4-2-5)6-9-7(13)11-10-6/h5H,1-4,8H2,(H2,9,10,11,13)

InChI Key

QQJKCXROQBSSTL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N)C2=NNC(=O)N2

Origin of Product

United States

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